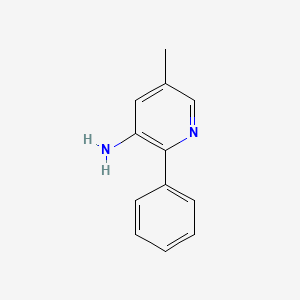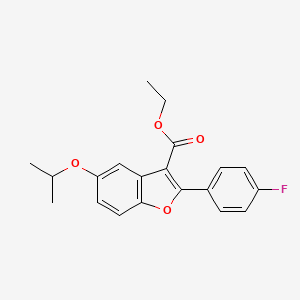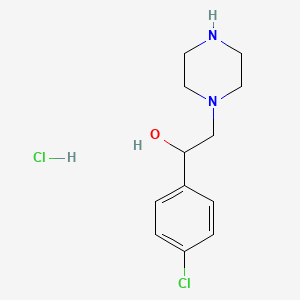
5-Methyl-2-phenylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-phenylpyridin-3-amine is an organic compound belonging to the pyridine family It is characterized by the presence of an amino group at the third position, a methyl group at the fifth position, and a phenyl group at the second position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenylpyridin-3-amine typically involves the reaction of 3-amino-6-methyl-4-phenylpyridine-2(1H)-one with aromatic aldehydes to form Schiff bases, which are then reduced using sodium borohydride . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. These methods often utilize large-scale reactors and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-phenylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl and methyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include nitro derivatives, substituted pyridines, and various amine derivatives.
Scientific Research Applications
5-Methyl-2-phenylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, influencing their function. Additionally, the phenyl and methyl groups contribute to its lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
- 3-Amino-6-methyl-4-phenylpyridine-2(1H)-one
- 3-Amino-5-nitropyridine
- 2-Amino-3-nitropyridine
Comparison: 5-Methyl-2-phenylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, it exhibits a balance of hydrophilic and lipophilic characteristics, making it versatile for various applications .
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
5-methyl-2-phenylpyridin-3-amine |
InChI |
InChI=1S/C12H12N2/c1-9-7-11(13)12(14-8-9)10-5-3-2-4-6-10/h2-8H,13H2,1H3 |
InChI Key |
CIKLTWHUOLLDMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















